5-(Bromomethyl)pyrrolidin-2-one

Beschreibung

BenchChem offers high-quality 5-(Bromomethyl)pyrrolidin-2-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-(Bromomethyl)pyrrolidin-2-one including the price, delivery time, and more detailed information at info@benchchem.com.

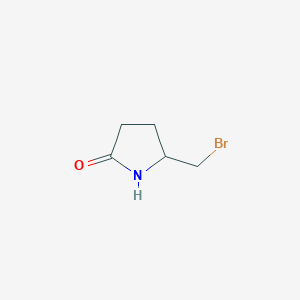

Structure

3D Structure

Eigenschaften

IUPAC Name |

5-(bromomethyl)pyrrolidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8BrNO/c6-3-4-1-2-5(8)7-4/h4H,1-3H2,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFOSFXPTXNRRMF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)NC1CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90398882 | |

| Record name | 5-(bromomethyl)pyrrolidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90398882 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

190271-85-3 | |

| Record name | 5-(bromomethyl)pyrrolidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90398882 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

5-(Bromomethyl)pyrrolidin-2-one chemical properties

An In-depth Technical Guide to 5-(Bromomethyl)pyrrolidin-2-one: Properties, Reactivity, and Applications

Authored by a Senior Application Scientist

This guide provides an in-depth exploration of 5-(bromomethyl)pyrrolidin-2-one, a pivotal chiral building block in modern organic synthesis and drug discovery. Designed for researchers, medicinal chemists, and professionals in pharmaceutical development, this document moves beyond a simple recitation of facts to offer a synthesized understanding of the compound's behavior, utility, and the rationale behind its application in complex molecular design.

Introduction: The Strategic Importance of 5-(Bromomethyl)pyrrolidin-2-one

The pyrrolidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and blockbuster drugs.[1][2][3] 5-(Bromomethyl)pyrrolidin-2-one emerges as a particularly valuable synthon due to the convergence of three key features:

-

A Pre-defined Stereocenter: Typically derived from readily available and inexpensive S-pyroglutamic acid, this compound offers a chiral handle, essential for the stereoselective synthesis of enantiomerically pure pharmaceuticals.[4][5]

-

An Activated Electrophilic Site: The primary alkyl bromide provides a highly reactive site for facile nucleophilic substitution, allowing for the strategic introduction of diverse functional groups.

-

A Versatile Lactam Moiety: The pyrrolidinone ring itself can be further functionalized or utilized for its pharmacokinetic and pharmacodynamic properties.

This combination makes it a cornerstone intermediate in the synthesis of complex molecules targeting a range of therapeutic areas, most notably neurological disorders.[4]

Core Chemical and Physical Properties

A precise understanding of a compound's physical properties is fundamental to its effective use in synthesis, dictating choices in reaction setup, solvent systems, and purification strategies. The properties of the chiral enantiomers are summarized below.

| Property | Value | Source |

| Molecular Formula | C₅H₈BrNO | [4][6] |

| Molecular Weight | 178.03 g/mol | [4][6] |

| Appearance | White to light brown powder | [4] |

| Melting Point | 76 - 80 °C | [4] |

| CAS Number | 72479-05-1 ((S)-enantiomer) | [6] |

| 98612-60-3 ((R)-enantiomer) | [4] | |

| Optical Rotation ([α]²²/D) | +34° (c=0.5 in ethanol) for (R)-enantiomer | [4] |

| IUPAC Name | (5S)-5-(bromomethyl)pyrrolidin-2-one | [6] |

| Synonyms | (S)-(+)-5-Bromomethyl-2-pyrrolidinone | [6] |

Synthetic Strategy: From Chiral Pool to Reactive Intermediate

The most common and efficient synthesis of 5-(bromomethyl)pyrrolidin-2-one leverages the chiral pool, starting from S-pyroglutamic acid. This approach is favored because it economically preserves the desired stereochemistry. The general pathway involves the reduction of the carboxylic acid to a primary alcohol, followed by bromination.

A representative synthetic workflow is outlined below. The initial reduction of the carboxylic acid must be selective to avoid reduction of the lactam carbonyl. This is typically achieved using reagents like borane complexes (e.g., BH₃·THF) or by converting the acid to an ester followed by reduction with a milder hydride reagent like sodium borohydride in specific conditions. The subsequent bromination of the resulting 5-(hydroxymethyl)pyrrolidin-2-one is often accomplished using classic reagents such as phosphorus tribromide (PBr₃) or carbon tetrabromide (CBr₄) with triphenylphosphine (PPh₃) in an Appel reaction.

Chemical Reactivity: A Tale of Two Functional Groups

The synthetic utility of 5-(bromomethyl)pyrrolidin-2-one is dictated by the reactivity of its bromomethyl group. Its behavior is a classic example of an Sₙ2 (bimolecular nucleophilic substitution) reaction.

Causality of Reactivity: The bromine atom is highly electronegative, polarizing the C-Br bond and rendering the methylene carbon electron-deficient (electrophilic). Simultaneously, bromide (Br⁻) is an excellent leaving group due to its large size and ability to stabilize the negative charge. This combination makes the methylene carbon a prime target for attack by a wide range of nucleophiles.

Sources

- 1. mdpi.com [mdpi.com]

- 2. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Recent insights about pyrrolidine core skeletons in pharmacology [frontiersin.org]

- 4. chemimpex.com [chemimpex.com]

- 5. Synthesis of New Optically Active 2-Pyrrolidinones - PMC [pmc.ncbi.nlm.nih.gov]

- 6. (5S)-5-(Bromomethyl)pyrrolidin-2-one | C5H8BrNO | CID 11229111 - PubChem [pubchem.ncbi.nlm.nih.gov]

Introduction: The Strategic Importance of a Chiral Lactam

An In-depth Technical Guide to (R)-5-(Bromomethyl)pyrrolidin-2-one

In the landscape of modern drug discovery and fine chemical synthesis, the strategic selection of building blocks is paramount to achieving efficient and enantiomerically pure target molecules. (R)-5-(Bromomethyl)pyrrolidin-2-one emerges as a highly valuable chiral intermediate, distinguished by its unique combination of a stereodefined pyrrolidinone core and a reactive bromomethyl functional group.[1] The pyrrolidinone ring is a privileged scaffold, present in a wide array of biologically active compounds, including anticonvulsants and cognitive enhancers.[2][3][4] The (R)-chirality at the C5 position is crucial, as stereochemistry dictates the pharmacological profile of a drug, influencing its efficacy and safety.[1] The bromomethyl group serves as a potent electrophilic handle, enabling facile introduction of the chiral pyrrolidinone motif into larger, more complex structures through nucleophilic substitution reactions.[1] This guide provides an in-depth examination of this compound, from its fundamental properties and synthesis to its practical applications and handling, designed for the discerning researcher in organic synthesis and medicinal chemistry.

Core Properties and Specifications

A thorough understanding of a reagent's physicochemical properties is the foundation of its effective use in synthesis. The key specifications for (R)-5-(Bromomethyl)pyrrolidin-2-one are summarized below. This data is critical for reaction planning, purification, and analytical characterization.

| Property | Value | Source(s) |

| CAS Number | 98612-60-3 | [1][5][6][7] |

| Molecular Formula | C₅H₈BrNO | [1][5] |

| Molecular Weight | 178.03 g/mol | [1][8] |

| Appearance | White to light brown powder/solid | [1][5] |

| Melting Point | 76 - 80 °C | [1][5] |

| Optical Rotation | [α]²²/D ≈ +34° (c=0.5 in ethanol) | [1] |

| IUPAC Name | (5R)-5-(bromomethyl)pyrrolidin-2-one | [5] |

| Purity | Typically ≥95% (GC) | [1] |

Strategic Synthesis: From Chiral Precursor to Key Intermediate

The most common and logical synthetic route to (R)-5-(Bromomethyl)pyrrolidin-2-one involves the bromination of its corresponding alcohol, (R)-5-(hydroxymethyl)pyrrolidin-2-one (also known as (R)-pyroglutaminol). This precursor is readily available from the reduction of L-pyroglutamic acid, a naturally occurring and inexpensive chiral synthon.[3] The choice of brominating agent is critical to ensure high yield and prevent side reactions. A common and effective method is the Appel reaction, which utilizes a combination of triphenylphosphine (PPh₃) and carbon tetrabromide (CBr₄).

Causality of Experimental Choices:

-

Reagents (PPh₃/CBr₄): This combination forms a phosphonium bromide intermediate in situ, which activates the primary alcohol for nucleophilic attack by the bromide ion. This method is favored for its mild reaction conditions, which preserves the stereochemical integrity of the chiral center and is compatible with the lactam functionality.

-

Solvent (Anhydrous THF): Anhydrous tetrahydrofuran (THF) is selected for its ability to dissolve the starting material and reagents while being inert to the reaction conditions. The absence of water is crucial to prevent the hydrolysis of the phosphonium intermediates and the desired product.

-

Temperature (0 °C to Room Temperature): The reaction is initiated at 0 °C to control the initial exothermic formation of the reactive intermediates. Allowing the reaction to slowly warm to room temperature ensures a controlled and complete conversion to the final product.

Detailed Experimental Protocol: Synthesis via Appel Bromination

This protocol describes a self-validating system for the synthesis and purification of (R)-5-(Bromomethyl)pyrrolidin-2-one.

Materials:

-

(R)-5-(hydroxymethyl)pyrrolidin-2-one

-

Triphenylphosphine (PPh₃)

-

Carbon tetrabromide (CBr₄)

-

Anhydrous Tetrahydrofuran (THF)

-

Ethyl acetate

-

Hexanes

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Reaction Setup: To a dry, nitrogen-flushed round-bottom flask equipped with a magnetic stir bar, add (R)-5-(hydroxymethyl)pyrrolidin-2-one (1.0 eq).

-

Reagent Addition: Dissolve the starting material in anhydrous THF. In a separate flask, dissolve triphenylphosphine (1.2 eq) and carbon tetrabromide (1.2 eq) in anhydrous THF.

-

Reaction Execution: Cool the solution of the starting material to 0 °C in an ice bath. Add the PPh₃/CBr₄ solution dropwise over 30 minutes.

-

Monitoring: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Workup: Quench the reaction by adding saturated aqueous sodium bicarbonate solution. Extract the aqueous layer three times with ethyl acetate.

-

Purification (Initial): Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product will contain the desired compound along with triphenylphosphine oxide as a major byproduct.

-

Purification (Final): Purify the crude residue by column chromatography on silica gel, typically using a gradient of hexanes and ethyl acetate as the eluent.[9]

-

Validation: Collect the fractions containing the product, combine, and remove the solvent in vacuo. Characterize the resulting solid by ¹H NMR, ¹³C NMR, and measure its melting point and optical rotation to confirm identity, purity, and stereochemical integrity.

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of (R)-5-(Bromomethyl)pyrrolidin-2-one.

Applications in Drug Development: A Chiral Synthon

(R)-5-(Bromomethyl)pyrrolidin-2-one is a versatile building block primarily used in the synthesis of pharmaceutical agents.[1] Its utility stems from its ability to act as a chiral electrophile. The carbon atom of the bromomethyl group is susceptible to attack by a wide range of nucleophiles (e.g., amines, phenols, thiols, carbanions), leading to the formation of new carbon-heteroatom or carbon-carbon bonds. This reaction allows for the covalent attachment of the chiral pyrrolidinone moiety to other pharmacophores or molecular scaffolds.

This is particularly significant in the development of drugs targeting the central nervous system, where the pyrrolidinone structure is a known pharmacophore.[3] By using the enantiomerically pure (R)-isomer, chemists can synthesize stereochemically defined drug candidates, which is a critical requirement for regulatory approval and for ensuring selective interaction with biological targets like enzymes and receptors.[1]

Logical Application Workflow

The diagram below illustrates the fundamental role of (R)-5-(Bromomethyl)pyrrolidin-2-one in synthetic drug development. It depicts a generalized nucleophilic substitution reaction, a cornerstone of its application.

Caption: Generalized application as a chiral electrophile in synthesis.

Safety, Handling, and Storage

As with any reactive chemical intermediate, proper handling of (R)-5-(Bromomethyl)pyrrolidin-2-one is essential.

-

Hazards: The compound is classified as harmful if swallowed and may cause an allergic skin reaction.[5][8] It can also cause serious eye irritation.[8]

-

Handling: Work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemically resistant gloves.[10][11] Avoid inhalation of dust and contact with skin and eyes.[10]

-

Storage: Store in a tightly sealed container in a cool, dry place, typically at 2-8 °C.[1] It should be stored under an inert atmosphere as it may be air-sensitive and darken over time.[10]

-

In case of contact: If skin contact occurs, wash off immediately with plenty of water. If it gets in the eyes, rinse cautiously with water for several minutes.[10] Seek medical advice if irritation or a rash occurs.[5]

References

-

(R)-5-(Bromomethyl)pyrrolidin-2-one [CAS: 98612-60-3] - Ivy Fine Chemicals. [Link]

-

(R)-5-(Bromomethyl)pyrrolidin-2-one - AbacipharmTech. [Link]

-

Synthesis, Characterization and Biological Activate 5-(Hydroxymethyl) Pyrrolidin-2-One at Room Temperature - ResearchGate. [Link]

-

Synthesis of 5-(Hydroxymethyl)pyrrolidin-2-ones by Cyclization of Amide Dianions with Epibromohydrin - Organic Chemistry Portal. [Link]

-

SYNTHESIS OF BIOLOGICAL ACTIVITVE 5-(HYDROXYMETHYL)PYRROLIDIN-2-ONE AT AMBIENT TEMPERATURE - IJPAM. [Link]

-

(5S)-5-(Bromomethyl)pyrrolidin-2-one - PubChem, National Center for Biotechnology Information. [Link]

-

(5S)-5β-(Bromomethyl)pyrrolidine-2-one - ChemBK. [Link]

-

(S)-5-(Bromomethyl)-2-pyrrolidinone - BU CyberSec Lab. [Link]

-

Synthesis of New Optically Active 2-Pyrrolidinones - PMC, National Center for Biotechnology Information. [Link]

-

1-(5-Bromopyridin-2-yl)pyrrolidin-2-one - PubChem, National Center for Biotechnology Information. [Link]

-

Synthesis of 1,5-Substituted Pyrrolidin-2-ones from Donor–Acceptor Cyclopropanes and Anilines/Benzylamines - MDPI. [Link]

-

Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - SpringerLink. [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis of New Optically Active 2-Pyrrolidinones - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 5. fluorochem.co.uk [fluorochem.co.uk]

- 6. ivychem.com [ivychem.com]

- 7. (R)-5-(Bromomethyl)pyrrolidin-2-one - AbacipharmTech-Global Chemical supplier [abacipharma.com]

- 8. (5S)-5-(Bromomethyl)pyrrolidin-2-one | C5H8BrNO | CID 11229111 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. fishersci.com [fishersci.com]

- 11. sigmaaldrich.com [sigmaaldrich.com]

Introduction: The Significance of a Chiral Workhorse

An In-depth Technical Guide to (S)-5-(Bromomethyl)pyrrolidin-2-one

(S)-5-(Bromomethyl)pyrrolidin-2-one is a pivotal chiral building block in modern organic and medicinal chemistry. As a derivative of pyroglutamic acid, a naturally occurring amino acid, it provides a stereochemically defined scaffold that is integral to the synthesis of complex molecular architectures.[1][2] Its structure, featuring a reactive bromomethyl group and a lactam ring, makes it a versatile intermediate for introducing the pyrrolidinone moiety into larger molecules. This guide offers a comprehensive overview of its properties, synthesis, and applications, tailored for researchers and professionals in drug development and chemical synthesis. The pyrrolidine ring, a five-membered nitrogen heterocycle, is a common fragment in a multitude of biologically active compounds, including vitamins, alkaloids, and numerous synthetic drugs.[3][4] Consequently, (S)-5-(Bromomethyl)pyrrolidin-2-one serves as a crucial precursor in the development of novel therapeutics, particularly those targeting neurological disorders.

Physicochemical and Spectroscopic Properties

The precise characterization of a chemical entity is fundamental to its application. The key properties of (S)-5-(Bromomethyl)pyrrolidin-2-one are summarized below.

| Property | Value | Source(s) |

| Molecular Weight | 178.03 g/mol | [5] |

| Molecular Formula | C₅H₈BrNO | [5] |

| CAS Number | 72479-05-1 | [5][6][7] |

| Appearance | Off-white to light brown solid/powder | [8] |

| Melting Point | 75-79 °C | [9] |

| Boiling Point | 102-106 °C at 0.1 Torr | [8][9] |

| IUPAC Name | (5S)-5-(bromomethyl)pyrrolidin-2-one | [5] |

| SMILES | C1CC(=O)N[C@@H]1CBr | [5] |

| InChIKey | QFOSFXPTXNRRMF-BYPYZUCNSA-N | [5] |

| Density | 1.541 ± 0.06 g/cm³ (Predicted) | [8][9] |

| Optical Activity | [α]²²/D +30.0°, c = 0.5 in ethanol | [8] |

Synthesis: From Natural Precursor to Versatile Intermediate

The most common and stereospecific synthesis of (S)-5-(Bromomethyl)pyrrolidin-2-one begins with the readily available and optically pure starting material, (S)-(+)-5-hydroxymethyl-2-pyrrolidinone (also known as L-Pyroglutaminol), which is derived from L-pyroglutamic acid.[1][2][8] The transformation is a classic example of a nucleophilic substitution reaction, specifically a bromination of a primary alcohol.

Synthetic Rationale and Mechanism

The conversion of the primary alcohol in L-Pyroglutaminol to a bromide is typically achieved using an Appel-type reaction. This method involves triphenylphosphine (PPh₃) and a bromine source, such as carbon tetrabromide (CBr₄).

-

Causality of Reagent Choice : The PPh₃/CBr₄ system is highly effective for converting primary alcohols to the corresponding alkyl bromides under mild conditions, which is crucial for preserving the stereocenter's integrity. The reaction proceeds through the formation of a phosphonium salt intermediate. The strong phosphorus-oxygen bond that forms in the triphenylphosphine oxide byproduct provides the thermodynamic driving force for the reaction. The use of an anhydrous solvent like acetonitrile is critical to prevent hydrolysis of the intermediates and ensure high yields.[8]

Visualized Synthesis Workflow

Caption: Synthesis workflow for (S)-5-(Bromomethyl)pyrrolidin-2-one.

Detailed Experimental Protocol

This protocol is adapted from established literature procedures.[8]

-

Preparation : Suspend (S)-5-hydroxymethyl-2-pyrrolidinone (1.0 eq., e.g., 1.58 g, 13.7 mmol) and triphenylphosphine (1.1 eq., e.g., 3.97 g, 15.1 mmol) in anhydrous acetonitrile (e.g., 20 mL) in a round-bottom flask equipped with a magnetic stirrer.

-

Cooling : Cool the suspension to 0 °C in an ice bath. This step is crucial to control the initial exotherm of the reaction.

-

Reagent Addition : Slowly add a solution of carbon tetrabromide (1.1 eq., e.g., 5.02 g, 15.1 mmol) dissolved in anhydrous acetonitrile (e.g., 8 mL) dropwise to the stirred suspension. The reaction mixture will gradually become a clear solution.

-

Reaction : After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature overnight.

-

Workup : Upon reaction completion (monitored by TLC), remove the solvent by rotary evaporation.

-

Purification : Purify the resulting residue by flash column chromatography on silica gel to yield the final product, (S)-5-(Bromomethyl)pyrrolidin-2-one, typically as a white solid.

Applications in Research and Drug Development

The utility of (S)-5-(Bromomethyl)pyrrolidin-2-one stems from its dual functionality: the electrophilic bromomethyl group is an excellent handle for alkylation reactions, while the lactam core provides a rigid, chiral scaffold.

-

Pharmaceutical Intermediate : It is a key intermediate in the synthesis of a wide range of pharmaceuticals. The pyrrolidinone structure is a recognized pharmacophore found in drugs with anticonvulsant and nootropic (cognitive-enhancing) activities.[1][4] Its defined stereochemistry is essential for achieving high selectivity for biological targets, which is a cornerstone of modern drug design.

-

Versatile Synthetic Building Block : Beyond pharmaceuticals, it is used in broader organic synthesis to create complex molecules with specific functional groups.

-

Chiral Auxiliary : The compound can function as a chiral auxiliary, guiding the stereochemical outcome of reactions to produce enantiomerically pure compounds, which is critical in the pharmaceutical industry.

Conceptual Role in Drug Synthesis

The diagram below illustrates how (S)-5-(Bromomethyl)pyrrolidin-2-one can be used to synthesize a more complex, hypothetical drug candidate via nucleophilic substitution.

Caption: Role as a building block in a hypothetical drug synthesis.

Analytical Characterization and Quality Control

Ensuring the identity and purity of the synthesized (S)-5-(Bromomethyl)pyrrolidin-2-one is paramount. Standard analytical techniques are employed for this purpose.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR are used to confirm the molecular structure. The proton NMR spectrum should show characteristic signals for the protons on the pyrrolidinone ring and the bromomethyl group.[8]

-

Mass Spectrometry (MS) : MS confirms the molecular weight and isotopic pattern. The presence of bromine (with its two nearly equally abundant isotopes, ⁷⁹Br and ⁸¹Br) results in a characteristic M and M+2 peak pattern.

-

Elemental Analysis : Provides the percentage composition of C, H, N, and Br, which should match the calculated values for the molecular formula C₅H₈BrNO.

Sample Characterization Protocol

-

Sample Preparation : Dissolve a small amount of the purified product in a suitable deuterated solvent (e.g., CDCl₃ or CD₃OD).

-

¹H NMR Acquisition : Acquire a ¹H NMR spectrum. Confirm the presence of signals corresponding to the CH₂Br group (typically a multiplet or doublet of doublets around 3.3-3.5 ppm), the CH proton adjacent to the nitrogen (around 3.9-4.0 ppm), and the ring methylene protons (around 1.8-2.5 ppm).[8]

-

MS Acquisition : Analyze the sample via Electrospray Ionization (ESI) or another suitable ionization method to confirm the molecular ion peak corresponding to the calculated exact mass of 176.9789 Da.[5]

-

Purity Assessment : Assess purity by the absence of significant impurity peaks in the NMR spectrum and by techniques like High-Performance Liquid Chromatography (HPLC).

Safety, Handling, and Storage

(S)-5-(Bromomethyl)pyrrolidin-2-one requires careful handling due to its potential hazards.

-

GHS Hazard Classification : According to aggregated GHS data, the compound is classified as:

Handling and Storage Recommendations

-

Personal Protective Equipment (PPE) : Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[9]

-

Ventilation : Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors.[10]

-

Storage : Store in a tightly closed container in a cool, dry place, typically at 2-8°C.[8][11] Keep away from strong oxidizing agents and moisture.[12]

-

Disposal : Dispose of the chemical and its container in accordance with local, regional, and national regulations.

Conclusion

(S)-5-(Bromomethyl)pyrrolidin-2-one is more than just a chemical intermediate; it is an enabling tool for the creation of stereochemically complex and biologically active molecules. Its straightforward synthesis from a natural chiral pool source, combined with its versatile reactivity, ensures its continued importance in the fields of drug discovery, organic synthesis, and materials science. A thorough understanding of its properties, synthesis, and handling is essential for any scientist looking to leverage this powerful molecular building block.

References

- (S)-5-(Bromomethyl)-2-pyrrolidinone. (n.d.). BU CyberSec Lab.

-

(5S)-5-(Bromomethyl)pyrrolidin-2-one. (n.d.). PubChem. Retrieved January 17, 2026, from [Link]

-

(5S)-5-(bromomethyl)-1-ethenylpyrrolidin-2-one. (n.d.). PubChem. Retrieved January 17, 2026, from [Link]

-

(5S)-5β-(Bromomethyl)pyrrolidine-2-one. (2024). ChemBK. Retrieved January 17, 2026, from [Link]

-

5-(4-Bromophenyl)pyrrolidin-2-one. (n.d.). PubChem. Retrieved January 17, 2026, from [Link]

-

(S)-(+)-5-Bromomethyl-2-pyrrolidinone. (n.d.). CHEMET INDIA. Retrieved January 17, 2026, from [Link]

-

Synthesis of New Optically Active 2-Pyrrolidinones. (n.d.). PubMed Central. Retrieved January 17, 2026, from [Link]

-

(S)-5-(BROMOMETHYL)-2-PYRROLIDINONE. (n.d.). Research Scientific. Retrieved January 17, 2026, from [Link]

-

Pyroglutamic acid. (n.d.). Wikipedia. Retrieved January 17, 2026, from [Link]

-

Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. (n.d.). MDPI. Retrieved January 17, 2026, from [Link]

-

Synthesis, characterization and antimicrobial properties of two derivatives of pyrrolidine-2,5-dione fused at positions-3,4 to a dibenzobarrelene backbone. (n.d.). PubMed Central. Retrieved January 17, 2026, from [Link]

-

(S)-(-)-2-PYRROLIDONE-5-CARBOXYLIC ACID Extra Pure. (n.d.). Loba Chemie. Retrieved January 17, 2026, from [Link]

-

Synthesis of 1,5-Substituted Pyrrolidin-2-ones from Donor–Acceptor Cyclopropanes and Anilines/Benzylamines. (2022). MDPI. Retrieved January 17, 2026, from [Link]

-

Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. (n.d.). MDPI. Retrieved January 17, 2026, from [Link]

-

L-Pyroglutamic Acid. (n.d.). PubChem. Retrieved January 17, 2026, from [Link]

-

Discovery of a potent M5 antagonist with improved clearance profile. Part 2: Pyrrolidine amide-based antagonists. (n.d.). National Institutes of Health. Retrieved January 17, 2026, from [Link]

-

3-Pyrrolidine-indole Derivatives as 5-HT2-Selective Receptor Modulators for the Potential Treatment of Mental Disorders. (2022). PubMed Central. Retrieved January 17, 2026, from [Link]

Sources

- 1. Synthesis of New Optically Active 2-Pyrrolidinones - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pyroglutamic acid - Wikipedia [en.wikipedia.org]

- 3. mdpi.com [mdpi.com]

- 4. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 5. (5S)-5-(Bromomethyl)pyrrolidin-2-one | C5H8BrNO | CID 11229111 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. CHEMET INDIA [chemetindia.com]

- 7. store.researchscientific.co.uk [store.researchscientific.co.uk]

- 8. (S)-5-(BROMOMETHYL)-2-PYRROLIDINONE CAS#: 72479-05-1 [m.chemicalbook.com]

- 9. chembk.com [chembk.com]

- 10. sigmaaldrich.com [sigmaaldrich.com]

- 11. 190271-85-3|5-(Bromomethyl)pyrrolidin-2-one|BLD Pharm [bldpharm.com]

- 12. fishersci.com [fishersci.com]

Spectroscopic Data for 5-(Bromomethyl)pyrrolidin-2-one: A Technical Guide for Researchers

Introduction

5-(Bromomethyl)pyrrolidin-2-one is a key heterocyclic compound that serves as a versatile building block in medicinal chemistry and drug development.[1] Its structure, featuring a reactive bromomethyl group and a lactam moiety, makes it an important intermediate for synthesizing a wide range of more complex molecules, including those with potential therapeutic applications. The precise characterization of this compound is paramount for ensuring the purity and identity of downstream products. This guide provides an in-depth analysis of the expected spectroscopic data for 5-(Bromomethyl)pyrrolidin-2-one, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS).

Due to the limited availability of published, experimentally-verified spectra for 5-(Bromomethyl)pyrrolidin-2-one, this guide will present a combination of data from closely related analogs and predicted values based on established spectroscopic principles. This approach provides a robust framework for researchers to identify and characterize this compound.

Molecular Structure and Atom Numbering

To facilitate the discussion of the spectroscopic data, the atoms in 5-(Bromomethyl)pyrrolidin-2-one are numbered as shown in the following diagram. This numbering convention will be used throughout this guide.

Figure 1: Molecular structure of 5-(Bromomethyl)pyrrolidin-2-one with atom numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For 5-(Bromomethyl)pyrrolidin-2-one, both ¹H and ¹³C NMR are essential for structural confirmation.

¹H NMR Spectroscopy

The ¹H NMR spectrum provides information about the chemical environment of the hydrogen atoms. The electron-withdrawing nature of the bromine atom and the amide group will significantly influence the chemical shifts of the nearby protons.

Predicted ¹H NMR Data (in CDCl₃, 300-500 MHz)

| Chemical Shift (δ) ppm | Multiplicity | Assignment |

| ~ 6.5 - 7.5 | br s | H1 (NH) |

| ~ 3.8 - 4.0 | m | H5 |

| ~ 3.5 - 3.7 | m | H6 |

| ~ 2.3 - 2.5 | m | H3 |

| ~ 1.8 - 2.2 | m | H4 |

Interpretation and Rationale:

-

H1 (NH): The amide proton is expected to be a broad singlet in a downfield region, characteristic of N-H protons. Its chemical shift can be highly variable depending on concentration and solvent.

-

H5: This proton is adjacent to both the nitrogen of the lactam and the carbon bearing the bromomethyl group, leading to a downfield shift.

-

H6: The methylene protons of the bromomethyl group are diastereotopic and are expected to appear as a multiplet. The strong electron-withdrawing effect of the bromine atom causes a significant downfield shift.

-

H3 & H4: These methylene protons on the pyrrolidine ring will appear as complex multiplets in the upfield region. The protons at C3 are adjacent to the carbonyl group, which will cause a slight downfield shift compared to the protons at C4.

Experimental Protocol: ¹H NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of 5-(Bromomethyl)pyrrolidin-2-one in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃).

-

Data Acquisition: Acquire a one-dimensional ¹H NMR spectrum on a 300-500 MHz spectrometer. Typical parameters include a 30-45 degree pulse angle, a spectral width of 10-15 ppm, and a sufficient number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio.

-

Data Processing: Apply Fourier transformation to the free induction decay (FID). Phase correct the spectrum and calibrate the chemical shift scale using the residual solvent peak (CHCl₃ at 7.26 ppm) as a reference.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.

Predicted ¹³C NMR Data (in CDCl₃, 75-125 MHz)

| Chemical Shift (δ) ppm | Assignment |

| ~ 175 - 178 | C2 (C=O) |

| ~ 55 - 58 | C5 |

| ~ 35 - 38 | C6 (CH₂Br) |

| ~ 30 - 33 | C3 |

| ~ 22 - 25 | C4 |

Interpretation and Rationale:

-

C2 (C=O): The carbonyl carbon of the lactam will be the most downfield signal, which is characteristic of amide carbonyls.[2]

-

C5: This carbon is attached to the nitrogen and the bromomethyl group, resulting in a downfield shift.

-

C6 (CH₂Br): The carbon of the bromomethyl group is shifted downfield due to the electronegative bromine atom.

-

C3 & C4: These are the aliphatic carbons of the pyrrolidine ring. C3, being closer to the carbonyl group, is expected to be slightly more downfield than C4.

Experimental Protocol: ¹³C NMR Spectroscopy

-

Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy.

-

Data Acquisition: Acquire a proton-decoupled one-dimensional ¹³C NMR spectrum on a 75-125 MHz spectrometer. Typical parameters include a 30-45 degree pulse angle, a spectral width of 200-220 ppm, and a larger number of scans (e.g., 1024 or more) due to the low natural abundance of ¹³C.

-

Data Processing: Apply Fourier transformation to the FID. Phase correct the spectrum and calibrate the chemical shift scale using the solvent peak (CDCl₃ at 77.16 ppm) as a reference.

NMR Correlation Diagram

The following diagram illustrates the expected key correlations in a 2D COSY (Correlation Spectroscopy) NMR experiment, which shows which protons are coupled to each other.

Figure 2: Predicted ¹H-¹H COSY correlations for 5-(Bromomethyl)pyrrolidin-2-one.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Predicted IR Data (KBr Pellet or Thin Film)

| Wavenumber (cm⁻¹) | Vibrational Mode |

| ~ 3200 (broad) | N-H stretch |

| ~ 2950 - 2850 | C-H stretch (aliphatic) |

| ~ 1680 - 1700 | C=O stretch (amide I) |

| ~ 1460 | CH₂ scissoring |

| ~ 1290 | C-N stretch |

| ~ 650 - 700 | C-Br stretch |

Interpretation and Rationale:

-

N-H Stretch: A broad absorption around 3200 cm⁻¹ is characteristic of the N-H stretching vibration in the lactam, with the broadening due to hydrogen bonding.

-

C-H Stretch: Absorptions in the 2850-2950 cm⁻¹ region are due to the stretching vibrations of the aliphatic C-H bonds in the pyrrolidine ring and the bromomethyl group.

-

C=O Stretch (Amide I): A strong, sharp absorption band in the 1680-1700 cm⁻¹ range is a key diagnostic peak for the carbonyl group of the five-membered lactam.[2]

-

C-Br Stretch: The carbon-bromine stretching vibration is expected to appear in the fingerprint region, typically between 650 and 700 cm⁻¹.

Experimental Protocol: IR Spectroscopy (KBr Pellet Method)

-

Sample Preparation: Grind 1-2 mg of 5-(Bromomethyl)pyrrolidin-2-one with approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) in an agate mortar until a fine, homogeneous powder is obtained.

-

Pellet Formation: Transfer the powder to a pellet press and apply pressure to form a thin, transparent pellet.

-

Data Acquisition: Place the KBr pellet in the sample holder of an FTIR spectrometer and acquire the spectrum, typically over a range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity.

Predicted Mass Spectrometry Data (Electron Ionization - EI)

| m/z | Interpretation |

| 177/179 | [M]⁺˙ (Molecular ion peak, showing isotopic pattern for Br) |

| 98 | [M - Br]⁺ |

| 84 | [M - CH₂Br]⁺ |

| 56 | [C₃H₄O]⁺˙ |

| 41 | [C₃H₅]⁺ |

Interpretation and Rationale:

-

Molecular Ion ([M]⁺˙): The molecular ion peak is expected at m/z 177 and 179 with an approximate 1:1 intensity ratio, which is the characteristic isotopic signature of a molecule containing one bromine atom (⁷⁹Br and ⁸¹Br).

-

[M - Br]⁺: Loss of the bromine radical is a likely fragmentation pathway, leading to a peak at m/z 98.

-

[M - CH₂Br]⁺: Cleavage of the bromomethyl group would result in a fragment at m/z 84.

-

Further Fragmentation: Other smaller fragments would arise from the subsequent breakdown of the pyrrolidinone ring.

Experimental Protocol: Mass Spectrometry (EI-MS)

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC).

-

Ionization: Ionize the sample using a standard electron ionization (EI) source (typically 70 eV).

-

Data Acquisition: Acquire the mass spectrum over a suitable m/z range (e.g., 40-200 amu).

Workflow for Spectroscopic Analysis

The following diagram outlines a logical workflow for the complete spectroscopic characterization of 5-(Bromomethyl)pyrrolidin-2-one.

Sources

Navigating the Synthesis Landscape: A Technical Guide to 5-(Bromomethyl)pyrrolidin-2-one

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-(Bromomethyl)pyrrolidin-2-one is a key building block in modern organic synthesis, particularly valued in medicinal chemistry and drug development. Its unique bifunctional nature, possessing both a reactive bromomethyl group and a lactam ring, makes it a versatile intermediate for introducing the pyrrolidinone moiety into more complex molecular architectures. This pyrrolidinone core is a privileged scaffold found in a variety of biologically active compounds. The chirality of this compound, often used in its enantiomerically pure forms such as (R)- or (S)-5-(bromomethyl)pyrrolidin-2-one, is crucial in drug development for ensuring target specificity and minimizing off-target effects.[1] This guide provides a comprehensive overview of the safety, handling, and chemical properties of 5-(Bromomethyl)pyrrolidin-2-one to ensure its safe and effective use in the research and development setting.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of 5-(Bromomethyl)pyrrolidin-2-one is fundamental to its appropriate handling and use in experimental design.

| Property | Value | Source |

| Molecular Formula | C5H8BrNO | [1][2] |

| Molecular Weight | 178.03 g/mol | [1][2] |

| Appearance | White to light brown or tan powder/solid | [1][3] |

| Melting Point | 76 - 80 °C | [1][3] |

| Storage Temperature | 2 - 8 °C or -20°C | [1][3][4] |

| Purity | ≥ 95.5% (GC) | [1] |

Hazard Identification and Safety Precautions

5-(Bromomethyl)pyrrolidin-2-one is a hazardous chemical that requires careful handling to mitigate risks to personnel. The primary hazards are associated with its acute toxicity, and its potential to cause severe skin and eye damage.[4]

GHS Hazard Classification

| Hazard Class | Category | Hazard Statement |

| Acute toxicity, Oral | Category 4 | H302: Harmful if swallowed[3][4] |

| Skin Corrosion/Irritation | Category 1B/1C | H314: Causes severe skin burns and eye damage[4] |

| Serious Eye Damage/Eye Irritation | Category 1 | H318: Causes serious eye damage[4] |

| Skin Sensitization | Category 1 | H317: May cause an allergic skin reaction[2] |

Personal Protective Equipment (PPE)

A multi-layered approach to PPE is mandatory to ensure the safety of the handler.

Caption: Mandatory Personal Protective Equipment for handling 5-(Bromomethyl)pyrrolidin-2-one.

All handling of 5-(Bromomethyl)pyrrolidin-2-one should be conducted in a well-ventilated chemical fume hood.[4][5] The following PPE is required:

-

Eye Protection: Chemical safety goggles are essential to protect the eyes from potential splashes.[4][5]

-

Hand Protection: Nitrile or other suitable chemical-resistant gloves must be worn to prevent skin contact.[4][5]

-

Body Protection: A laboratory coat or other suitable protective clothing should be worn to protect against contamination of personal clothing and skin.[5]

-

Respiratory Protection: In cases of insufficient ventilation or the potential for aerosolization, an approved mask or respirator should be used.[5]

Safe Handling and Storage Protocols

Adherence to strict handling and storage protocols is crucial for maintaining the integrity of the compound and ensuring a safe laboratory environment.

Handling

-

This product should only be handled by, or under the close supervision of, individuals properly qualified in the handling and use of potentially hazardous chemicals.[4]

-

Avoid breathing dust, fume, gas, mist, vapors, or spray.[4]

-

Do not get in eyes, on skin, or on clothing.[4]

-

Wash hands and any exposed skin thoroughly after handling.[4]

-

Do not eat, drink, or smoke when using this product.[4]

-

Use only outdoors or in a well-ventilated area.[4]

Storage

-

Store in a tightly closed container in a dry and well-ventilated place.[6]

-

Recommended storage is at 2-8°C or in a freezer at -20°C.[1][3][4]

-

Keep away from heat, sparks, open flames, and hot surfaces.[6]

-

Store away from incompatible materials such as oxidizing agents.[4][6]

-

Store locked up.[6]

Emergency Procedures

In the event of an accidental exposure or spill, immediate and appropriate action is critical.

First Aid Measures

Caption: First aid procedures for exposure to 5-(Bromomethyl)pyrrolidin-2-one.

-

If on skin: Immediately wash the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[4]

-

If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

If inhaled: Remove the person to fresh air and keep them comfortable for breathing.

-

If swallowed: Do NOT induce vomiting. Rinse mouth with water.[6][7]

In all cases of exposure, seek immediate medical advice and show the safety data sheet to the attending physician.[7]

Spill and Leak Procedures

-

Personal Precautions: Ensure adequate ventilation and wear appropriate personal protective equipment. Keep people away from and upwind of the spill/leak.[6]

-

Environmental Precautions: Do not allow the material to enter drains or water courses.[4]

-

Methods for Cleaning Up: Mix with sand or a similar inert absorbent material, sweep up, and keep in a tightly closed container for disposal.[4]

Disposal Considerations

Dispose of 5-(Bromomethyl)pyrrolidin-2-one and its containers in accordance with local, regional, and national regulations. This should be done as special waste by a licensed disposal company.[4] Do not dispose of it with household waste.

Conclusion

5-(Bromomethyl)pyrrolidin-2-one is a valuable reagent in synthetic chemistry, but its hazardous nature necessitates a comprehensive understanding and strict adherence to safety protocols. By following the guidelines outlined in this document, researchers can mitigate the risks associated with its handling and utilize its synthetic potential safely and effectively.

References

- MSDS - BroadPharm. (2024, July 22).

- (R)-5-(Bromomethyl)-2-pyrrolidinone - Chem-Impex.

- (5S)-5-(Bromomethyl)pyrrolidin-2-one | C5H8BrNO | CID 11229111 - PubChem.

- SAFETY DATA SHEET - Spectrum Chemical. (2015, June 3).

- SAFETY DATA SHEET - Sigma-Aldrich. (2025, July 30).

- SAFETY DATA SHEET - CymitQuimica. (2025, July 9).

- SAFETY DATA SHEET - Sigma-Aldrich. (2025, July 28).

- 1-(5-Bromopyridin-2-yl)pyrrolidin-2-one - AK Scientific, Inc.

- SAFETY DATA SHEET - Sigma-Aldrich. (2025, November 6).

- (R)-5-BROMOMETHYL-2-PYRROLIDINONE | 98612-60-3 - ChemicalBook.

- SAFETY DATA SHEET - Fisher Scientific. (2009, November 12).

- SAFETY D

- 2 - SAFETY D

- 5-(Bromomethyl)pyrrolidin-2-one - CymitQuimica.

- (S)-5-(Bromomethyl)-2-pyrrolidinone - BU CyberSec Lab.

- (R)-5-Bromomethyl-2-pyrrolidinone.

- 5-(4-Bromophenyl)pyrrolidin-2-one | C10H10BrNO | CID 12056595 - PubChem.

- Safety Data Sheet - Angene Chemical. (2026, January 2).

- (S)-5-(Bromomethyl)-2-pyrrolidinone - Crescent Chemical Company.

- Personal protective equipment for handling Bromo-PEG5-bromide - Benchchem.

- Personal Protective Equipment (PPE) - CHEMM.

- Synthesis of New Optically Active 2-Pyrrolidinones - PMC - PubMed Central.

- Personal protective equipment in your pharmacy. (2019, October 30).

- 2-PYRROLIDONE CAS No 616-45-5 MATERIAL SAFETY D

- Pyrrolidine-2,2,3,3,4,4,5,5-d8 - Safety D

- Components of Personal Protective Equipment - Pesticide Environmental Stewardship.

- First Aid for Chemical Exposures - CCOHS.

- Lab Accident/First Aid Information | Environmental Health and Safety - University of Connecticut.

- Personal Protective Equipment | US EPA. (2025, September 12).

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. (5S)-5-(Bromomethyl)pyrrolidin-2-one | C5H8BrNO | CID 11229111 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. (R)-5-BROMOMETHYL-2-PYRROLIDINONE | 98612-60-3 [m.chemicalbook.com]

- 4. broadpharm.com [broadpharm.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. spectrumchemical.com [spectrumchemical.com]

- 7. aksci.com [aksci.com]

Solubility of 5-(Bromomethyl)pyrrolidin-2-one in common organic solvents

An In-Depth Technical Guide to the Solubility of 5-(Bromomethyl)pyrrolidin-2-one in Common Organic Solvents

Introduction

5-(Bromomethyl)pyrrolidin-2-one is a versatile heterocyclic compound widely utilized as a key intermediate in organic synthesis and medicinal chemistry.[1] Its structure, featuring a reactive bromomethyl group and a polar lactam core, makes it a valuable building block for constructing more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.[1] The efficiency of synthetic transformations involving this reagent—from nucleophilic substitutions to the formation of complex scaffolds—is critically dependent on its solubility in the chosen reaction medium.

This technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals. It provides a detailed analysis of the solubility of 5-(Bromomethyl)pyrrolidin-2-one, grounded in the fundamental principles of solvent-solute interactions. We will explore the theoretical underpinnings of its solubility profile, present a predictive framework for its behavior in various common organic solvents, and provide detailed, field-proven protocols for both qualitative and quantitative solubility determination.

Molecular Structure and Physicochemical Properties

The solubility behavior of 5-(Bromomethyl)pyrrolidin-2-one is a direct consequence of its molecular architecture. The molecule incorporates two distinct functional regions that dictate its interaction with different types of solvents:

-

The Pyrrolidin-2-one (Lactam) Ring: This cyclic amide is highly polar. The secondary amine (N-H) acts as a hydrogen bond donor, while the carbonyl oxygen (C=O) is an effective hydrogen bond acceptor. This feature strongly favors interactions with polar and, especially, protic solvents.[2][3][4]

-

The Bromomethyl Group (-CH₂Br): This group introduces a polar carbon-bromine bond and contributes to the overall molecular weight and size. While polar, it does not engage in hydrogen bonding and primarily interacts through dipole-dipole and London dispersion forces.

The interplay between the highly polar, hydrogen-bonding lactam ring and the less polar alkyl halide portion results in a nuanced solubility profile.

Table 1: Physicochemical Properties of 5-(Bromomethyl)pyrrolidin-2-one

| Property | Value | Source(s) |

| Molecular Formula | C₅H₈BrNO | [1][5] |

| Molecular Weight | ~178.03 g/mol | [1][5] |

| Appearance | White to light brown solid/powder | [1][6] |

| Melting Point | 76 - 80 °C | [1][6] |

| CAS Number | 98612-60-3 (R-enantiomer), 72479-05-1 (S-enantiomer) | [1][5] |

Theoretical Principles of Solubility: A Mechanistic View

The dissolution of a solid solute, such as 5-(Bromomethyl)pyrrolidin-2-one, in a liquid solvent is governed by the thermodynamic principle that the overall free energy of the system must decrease upon mixing. This process can be understood by considering the energy required to break solute-solute and solvent-solvent interactions versus the energy gained from forming new solute-solvent interactions.[7][8] The oft-cited rule "like dissolves like" is a practical summary of these complex energetic balances.[9][10]

For 5-(Bromomethyl)pyrrolidin-2-one, the key interactions are:

-

Hydrogen Bonding: This is the strongest intermolecular force at play and the primary driver of solubility in protic solvents like alcohols and water.[11] The lactam N-H and C=O groups can readily form strong hydrogen bonds with solvents that have -OH or -NH functionalities.[2][12]

-

Dipole-Dipole Interactions: Both the lactam ring and the C-Br bond possess significant dipole moments. These allow the molecule to interact favorably with other polar molecules, including polar aprotic solvents such as acetone or ethyl acetate.[10][11]

-

London Dispersion Forces: These are weak, temporary forces present in all molecules. While the primary hydrocarbon backbone of the molecule will interact via these forces, they are generally insufficient to overcome the strong solute-solute interactions (crystal lattice energy) in the absence of stronger forces, leading to poor solubility in non-polar solvents like hexane.[7]

Predictive Solubility Profile

Based on the theoretical principles discussed, we can predict the solubility of 5-(Bromomethyl)pyrrolidin-2-one across a range of common laboratory solvents. This predictive table serves as a first-pass guide for solvent selection in experimental design.

Table 2: Predicted Solubility of 5-(Bromomethyl)pyrrolidin-2-one in Common Organic Solvents

| Solvent Class | Example Solvents | Key Interaction | Predicted Solubility | Rationale |

| Polar Protic | Water, Methanol, Ethanol | Hydrogen Bonding | High | The solvent can act as both a hydrogen bond donor and acceptor, effectively solvating the polar lactam ring and overcoming the crystal lattice energy.[11][13] |

| Polar Aprotic | Acetone, Acetonitrile (ACN), Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), Tetrahydrofuran (THF), Ethyl Acetate | Dipole-Dipole | Moderate to High | These solvents have large dipole moments that interact favorably with the polar C=O and C-Br bonds. Lack of H-bond donation makes them slightly less effective than protic solvents, but still good solvating agents. |

| Halogenated | Dichloromethane (DCM), Chloroform | Dipole-Dipole | Moderate | These solvents are weakly polar and can engage in dipole-dipole interactions. Solubility is expected to be sufficient for many reactions but may be lower than in more polar aprotic solvents. |

| Non-Polar | Hexane, Toluene, Diethyl Ether | London Dispersion | Low to Insoluble | The weak dispersion forces offered by these solvents are insufficient to disrupt the strong intermolecular hydrogen bonding and dipole-dipole forces holding the solute molecules together in the solid state.[9][11] |

Experimental Protocols for Solubility Determination

While theoretical prediction is useful, empirical determination is essential for precise applications. The following protocols provide robust methods for both rapid qualitative screening and accurate quantitative measurement.

Protocol: Qualitative Solubility Assessment

This method provides a rapid and systematic way to classify the solubility of the compound, which can inform the selection of solvents for reactions, extractions, or chromatography.[14][15]

Materials:

-

5-(Bromomethyl)pyrrolidin-2-one

-

Small test tubes (e.g., 13x100 mm)

-

Graduated cylinders or pipettes

-

Vortex mixer

-

Test solvents: Water, Methanol, Dichloromethane, Toluene, Hexane

Procedure:

-

Preparation: Add approximately 20-30 mg of 5-(Bromomethyl)pyrrolidin-2-one to a clean, dry test tube.

-

Solvent Addition: Add the selected solvent to the test tube in 0.5 mL increments.

-

Mixing: After each addition, cap the test tube and vortex vigorously for 30-60 seconds.

-

Observation: Visually inspect the solution against a contrasting background. Look for the complete disappearance of solid particles.

-

Classification:

-

Soluble: The entire solid dissolves in ≤ 1 mL of solvent.

-

Sparingly Soluble: Partial dissolution is observed, or more than 1 mL but less than 3 mL of solvent is required for complete dissolution.

-

Insoluble: No significant dissolution is observed after adding 3 mL of solvent.

-

-

Documentation: Record the observations for each solvent tested.

Protocol: Quantitative Solubility Determination (Isothermal Shake-Flask Method)

This is the gold-standard method for determining the equilibrium solubility of a compound at a specific temperature. It relies on creating a saturated solution and then measuring the concentration of the solute in that solution.

Materials:

-

5-(Bromomethyl)pyrrolidin-2-one (excess amount)

-

Chosen solvent of interest

-

Scintillation vials or sealed flasks

-

Orbital shaker with temperature control

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Analytical balance

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (or a gravimetric analysis setup)

Procedure:

-

System Preparation: Add an excess amount of 5-(Bromomethyl)pyrrolidin-2-one to a vial (ensure solid remains undissolved).

-

Solvent Addition: Accurately pipette a known volume (e.g., 5.0 mL) of the desired solvent into the vial.

-

Equilibration: Seal the vial tightly and place it on an orbital shaker set to a constant temperature (e.g., 25 °C). Allow the mixture to shake for at least 24-48 hours to ensure equilibrium is reached. The presence of undissolved solid throughout this period is crucial.

-

Phase Separation: After equilibration, remove the vial from the shaker and let it stand undisturbed in a temperature-controlled bath for several hours to allow the excess solid to settle.

-

Sampling: Carefully withdraw an aliquot of the supernatant (the clear liquid layer) using a syringe. Immediately pass the solution through a syringe filter into a clean, pre-weighed vial. This step is critical to remove any microscopic undissolved particles.

-

Analysis (Gravimetric Method):

-

Accurately weigh the vial containing the filtered saturated solution.

-

Gently evaporate the solvent under a stream of nitrogen or in a vacuum oven at a temperature below the compound's melting point.

-

Once the solvent is fully removed, re-weigh the vial. The mass difference corresponds to the mass of the dissolved solute.

-

Calculate solubility in g/L or mg/mL.

-

-

Analysis (HPLC Method):

-

Dilute the filtered saturated solution with a suitable mobile phase to a concentration that falls within the linear range of a pre-established calibration curve.

-

Analyze the diluted sample by HPLC.

-

Quantify the concentration against the calibration curve and account for the dilution factor to determine the original concentration in the saturated solution.

-

Safety and Handling Considerations

As a laboratory chemical, 5-(Bromomethyl)pyrrolidin-2-one requires careful handling.

-

Hazards: It is classified as harmful if swallowed and may cause skin and serious eye irritation.[5] Some sources also indicate it may cause an allergic skin reaction.[5]

-

Personal Protective Equipment (PPE): Always wear standard PPE, including a lab coat, safety glasses or goggles, and chemical-resistant gloves (e.g., nitrile) when handling the compound.[16][17]

-

Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of the powder.[16] Avoid contact with skin and eyes. In case of contact, rinse the affected area immediately with plenty of water.[18]

Conclusion

5-(Bromomethyl)pyrrolidin-2-one exhibits a solubility profile dominated by its polar lactam functionality. It is highly soluble in polar protic solvents capable of hydrogen bonding, such as methanol and water. Its solubility remains moderate to high in polar aprotic solvents like DMF and acetone, making them suitable media for many chemical reactions. Conversely, it is poorly soluble in non-polar solvents like hexane. This understanding, combined with the robust experimental protocols provided, equips researchers to make informed decisions for solvent selection, thereby optimizing reaction conditions, facilitating product purification, and ensuring the successful application of this important synthetic building block.

References

-

Chemistry LibreTexts. (2023). Solubility and Factors Affecting Solubility. [Link]

-

BU CyberSec Lab. (n.d.). (S)-5-(Bromomethyl)-2-pyrrolidinone. [Link]

-

Pharmaguideline. (n.d.). Solubility Expressions and Mechanisms of Solute Solvent Interactions. [Link]

-

Chemistry LibreTexts. (2023). Polar Protic and Aprotic Solvents. [Link]

-

Academia.edu. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. [Link]

-

Chemistry LibreTexts. (2016). Intermolecular Forces and the Solution Process. [Link]

-

Walsh Medical Media. (2021). Solute- Solvent Interaction. [Link]

-

QuickTakes. (n.d.). Explain the types of solvent-solute interactions and how they affect solubility. [Link]

-

Scribd. (n.d.). Procedure For Determining Solubility of Organic Compounds. [Link]

-

University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents and Polarity. [Link]

-

Semantic Scholar. (n.d.). Hydrogen bonding characteristics of 2-pyrrolidinone: a joint experimental and theoretical study. [Link]

-

Los Angeles City College. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. [Link]

-

University of Texas at Dallas. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. [Link]

-

ResearchGate. (n.d.). Quantum chemical analysis of hydrogen bonding in pyrrolidone dimers and pyrrolidone–water complexes. [Link]

-

PubChem. (n.d.). (5S)-5-(Bromomethyl)pyrrolidin-2-one. [Link]

-

University of Calgary. (2023). Solubility of Organic Compounds. [Link]

-

The Periodic Table. (n.d.). Examples of High Polarity Solvents. [Link]

-

ResearchGate. (n.d.). Hydrogen bonding characteristics of 2-pyrrolidinone: A joint experimental and theoretical study. [Link]

-

National Institutes of Health. (n.d.). Exploring Structure–Function Relationships of Aryl Pyrrolidine-Based Hydrogen-Bond Donors in Asymmetric Catalysis Using Data-Driven Techniques. [Link]

-

ResearchGate. (n.d.). Study of the reaction of (Z)-5-bromo-3-(1-methylpyrrolidin-2-ylidene)-3H-indole with pentane-2,4-dione. [Link]

-

National Institutes of Health. (n.d.). Synthesis of New Optically Active 2-Pyrrolidinones. [Link]

-

MDPI. (n.d.). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. [Link]

-

National Institutes of Health. (n.d.). Synthesis and Antitumor Activity of 5-Bromo-7-azaindolin-2-one Derivatives Containing a 2,4-Dimethyl-1H-pyrrole-3-carboxamide Moiety. [Link]

-

ChemBK. (2024). (5S)-5β-(Bromomethyl)pyrrolidine-2-one. [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. Hydrogen bonding characteristics of 2-pyrrolidinone: a joint experimental and theoretical study. | Semantic Scholar [semanticscholar.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. (5S)-5-(Bromomethyl)pyrrolidin-2-one | C5H8BrNO | CID 11229111 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. fluorochem.co.uk [fluorochem.co.uk]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. walshmedicalmedia.com [walshmedicalmedia.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. Student Question : Explain the types of solvent-solute interactions and how they affect solubility. | Chemistry | QuickTakes [quicktakes.io]

- 11. Solubility Expressions and Mechanisms of Solute Solvent Interactions | Pharmaguideline [pharmaguideline.com]

- 12. Exploring Structure–Function Relationships of Aryl Pyrrolidine-Based Hydrogen-Bond Donors in Asymmetric Catalysis Using Data-Driven Techniques - PMC [pmc.ncbi.nlm.nih.gov]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 15. scribd.com [scribd.com]

- 16. sds.fluorochem.co.uk [sds.fluorochem.co.uk]

- 17. file.medchemexpress.com [file.medchemexpress.com]

- 18. fishersci.com [fishersci.com]

Mechanism of action of 5-(Bromomethyl)pyrrolidin-2-one in alkylation reactions

An In-depth Technical Guide to the Mechanism of Action of 5-(Bromomethyl)pyrrolidin-2-one in Alkylation Reactions

Authored by: A Senior Application Scientist

Abstract

5-(Bromomethyl)pyrrolidin-2-one is a highly versatile chiral building block extensively utilized in organic synthesis and medicinal chemistry.[1] Its utility stems from the presence of a reactive bromomethyl group attached to a pyrrolidinone scaffold, enabling a wide range of molecular elaborations through alkylation reactions. This technical guide provides an in-depth analysis of the mechanism of action of 5-(Bromomethyl)pyrrolidin-2-one in alkylation reactions, offering insights into its reactivity, the factors governing its efficiency, and practical, field-proven protocols for its application. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this reagent in the synthesis of complex, high-value molecules.

Introduction: The Chemical Profile of 5-(Bromomethyl)pyrrolidin-2-one

5-(Bromomethyl)pyrrolidin-2-one, available in its racemic and enantiomerically pure forms (e.g., (S)- and (R)-enantiomers), is a cornerstone reagent in modern synthetic chemistry.[1] Its structure combines a lactam (a cyclic amide) with a primary alkyl bromide. This unique combination confers both reactivity and valuable structural properties, making it a preferred intermediate for synthesizing a diverse array of compounds, from pharmaceuticals targeting neurological disorders to specialized agrochemicals.[1]

Key Molecular Features:

-

Electrophilic Center: The carbon atom of the bromomethyl group (-CH₂Br) is highly electrophilic. The electron-withdrawing effect of the adjacent bromine atom creates a partial positive charge on this carbon, making it susceptible to attack by nucleophiles.

-

Leaving Group: The bromide ion (Br⁻) is an excellent leaving group, a property that facilitates nucleophilic substitution reactions.

-

Pyrrolidinone Core: This five-membered lactam ring is a common pharmacophore and provides a rigid, chiral scaffold for building more complex molecular architectures.[2]

-

Chirality: The stereocenter at the 5-position of the pyrrolidinone ring allows for the synthesis of enantiomerically pure target molecules, which is a critical requirement in drug development to ensure therapeutic efficacy and safety.[1]

The Core Mechanism: A Nucleophilic Substitution Pathway

The primary mechanism by which 5-(Bromomethyl)pyrrolidin-2-one participates in alkylation reactions is through a bimolecular nucleophilic substitution (S(_N)2) pathway. This is the dominant mechanism for primary alkyl halides, such as the bromomethyl group in this reagent.

In an S(_N)2 reaction, the rate-determining step involves two species: the nucleophile and the electrophile (the substrate). The reaction proceeds in a single, concerted step.

The S(_N)2 Mechanism involves:

-

Nucleophilic Attack: A nucleophile (Nu:⁻), a species rich in electrons (e.g., an amine, an alkoxide, a thiolate), attacks the electrophilic carbon of the -CH₂Br group. This attack occurs from the side opposite to the bromine atom, known as "backside attack".

-

Transition State: A transient, high-energy transition state is formed where the nucleophile is partially bonded to the carbon, and the carbon-bromine bond is partially broken.

-

Displacement and Inversion: The carbon-bromine bond fully cleaves, and the bromide ion is expelled as the leaving group. Simultaneously, the carbon-nucleophile bond fully forms. This process results in an inversion of stereochemistry at the electrophilic carbon center.

While an S(_N)1 mechanism, which involves the formation of a carbocation intermediate, is theoretically possible, it is highly disfavored for primary alkyl halides due to the instability of primary carbocations. Therefore, for all practical purposes, the S(_N)2 pathway should be considered the operative mechanism.[3]

Visualization of the S(_N)2 Mechanism

Caption: Generalized S(_N)2 mechanism for the alkylation reaction.

Key Factors Influencing Alkylation Efficiency

The success and efficiency of alkylation reactions using 5-(Bromomethyl)pyrrolidin-2-one are governed by a set of interdependent parameters. Understanding these factors is crucial for optimizing reaction outcomes.

-

The Nucleophile:

-

Nucleophilicity: The intrinsic reactivity of the nucleophile is paramount. Stronger nucleophiles lead to faster reaction rates. A general trend for common nucleophiles is: RS⁻ > R₂N⁻ > RO⁻ > R₃N > R₂S > R-OH.

-

Steric Hindrance: Bulky nucleophiles can hinder the backside attack required for the S(_N)2 mechanism, significantly slowing down the reaction rate.

-

-

The Solvent:

-

Polar Aprotic Solvents (Recommended): Solvents like Dimethylformamide (DMF), Acetonitrile (MeCN), and Dimethyl Sulfoxide (DMSO) are ideal for S(_N)2 reactions. They effectively solvate the counter-ion of the nucleophile (e.g., K⁺ in K₂CO₃) but do not form a strong solvation shell around the nucleophile itself, leaving it "naked" and highly reactive.

-

Polar Protic Solvents (Use with Caution): Solvents such as water, methanol, and ethanol can solvate the nucleophile through hydrogen bonding, which stabilizes it and reduces its reactivity, thereby slowing the reaction rate.

-

-

The Base:

-

For nucleophiles that are not negatively charged (e.g., secondary amines, phenols, thiols), a base is required to deprotonate them and generate the more potent anionic nucleophile.

-

Inorganic Bases: Potassium carbonate (K₂CO₃) and cesium carbonate (Cs₂CO₃) are commonly used and effective for a wide range of nucleophiles.[4]

-

Stronger Bases: For less acidic nucleophiles, stronger bases like sodium hydride (NaH) may be necessary.[2] Caution must be exercised as NaH is highly reactive.

-

-

Temperature:

-

Increasing the reaction temperature generally accelerates the reaction rate by providing the necessary activation energy. However, excessive heat can lead to side reactions and decomposition. Typical temperature ranges are from room temperature to reflux conditions (e.g., ~82 °C in acetonitrile).[4]

-

Common Classes of Alkylation Reactions

5-(Bromomethyl)pyrrolidin-2-one is a versatile electrophile capable of reacting with a wide range of nucleophiles.

-

N-Alkylation: The reaction with primary or secondary amines is a cornerstone transformation for building complex nitrogen-containing molecules. This is frequently used to link the pyrrolidinone moiety to other pharmacologically relevant fragments.[5]

-

O-Alkylation: The reaction with alcohols or phenols, typically after deprotonation with a base to form the corresponding alkoxide or phenoxide, yields ethers. This is a standard Williamson ether synthesis.[4][6]

-

S-Alkylation: Thiols are excellent nucleophiles (especially as thiolates) and react readily with 5-(Bromomethyl)pyrrolidin-2-one to form thioethers.

-

C-Alkylation: Carbon-based nucleophiles, such as the enolates of ketones, esters, or nitroalkanes, can be alkylated to form new carbon-carbon bonds, enabling the construction of more complex carbon skeletons.[7][8]

Data Summary: Representative Alkylation Conditions

| Nucleophile Type | Example Nucleophile | Typical Base | Recommended Solvent | Temperature (°C) | Typical Yield (%) |

| N-Alkylation | Secondary Amine | K₂CO₃, Cs₂CO₃ | Acetonitrile, DMF | 25 - 80 | 85 - 98 |

| O-Alkylation | Phenol | K₂CO₃, Cs₂CO₃ | Acetonitrile, Acetone | 25 - Reflux | 80 - 95 |

| O-Alkylation | Carboxylic Acid | Cs₂CO₃, DBU | DMF, Acetonitrile | 25 - 60 | 90 - 99 |

| S-Alkylation | Thiol | K₂CO₃, NaH | THF, DMF | 0 - 50 | > 90 |

| C-Alkylation | β-Ketoester | NaH, K₂CO₃ | THF, DMF | 0 - Reflux | 70 - 90 |

Experimental Protocol: N-Alkylation of a Secondary Amine

This protocol provides a self-validating, step-by-step methodology for a typical N-alkylation reaction. The causality behind each step is explained to ensure scientific integrity and reproducibility.

Objective: To synthesize N-substituted-5-(aminomethyl)pyrrolidin-2-one.

Materials:

-

(S)-5-(Bromomethyl)pyrrolidin-2-one (1.0 equiv)

-

Secondary Amine (e.g., Morpholine) (1.1 equiv)

-

Anhydrous Potassium Carbonate (K₂CO₃) (2.0 equiv), finely powdered

-

Anhydrous Acetonitrile (MeCN)

-

Dichloromethane (DCM)

-

Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

-

Brine (Saturated aqueous NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

-

Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the secondary amine (1.1 equiv) and anhydrous potassium carbonate (2.0 equiv). Rationale: The excess amine helps drive the reaction to completion. K₂CO₃ acts as the base to neutralize the HBr formed in situ and maintain a non-acidic environment.

-

Solvent Addition: Add anhydrous acetonitrile to the flask to achieve a concentration of approximately 0.1 M with respect to the limiting reagent. Rationale: Acetonitrile is a polar aprotic solvent that facilitates the S(_N)2 reaction.

-

Addition of Alkylating Agent: Dissolve (S)-5-(Bromomethyl)pyrrolidin-2-one (1.0 equiv) in a minimal amount of anhydrous acetonitrile and add it dropwise to the stirring suspension at room temperature. Rationale: Dropwise addition helps to control any potential exotherm and minimizes side reactions.

-

Heating and Monitoring: Heat the reaction mixture to 80 °C (reflux) using an oil bath. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting bromomethylpyrrolidinone is consumed (typically 4-12 hours). Rationale: Heating provides the necessary activation energy. Monitoring ensures the reaction is driven to completion without unnecessary heating that could cause degradation.

-

Workup - Quenching and Extraction: Once complete, cool the reaction mixture to room temperature. Filter off the inorganic salts (K₂CO₃) and wash the solid with a small amount of acetonitrile. Concentrate the filtrate under reduced pressure. Dissolve the resulting residue in dichloromethane (DCM). Transfer the solution to a separatory funnel and wash sequentially with saturated aq. NaHCO₃ and brine. Rationale: Filtration removes the base. The aqueous washes remove any remaining inorganic salts and water-soluble impurities.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure to yield the crude product. Rationale: Removal of residual water is critical before final solvent evaporation.

-

Purification: Purify the crude product by flash column chromatography on silica gel to obtain the pure N-alkylated product. Rationale: Chromatography separates the desired product from unreacted starting materials and any minor byproducts.

Visualization of the Experimental Workflow

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. Synthesis of New Optically Active 2-Pyrrolidinones - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Enantioselective Catalytic α-Alkylation of Aldehydes via an SN1 Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Environmentally Friendly Green O-Alkylation Reaction for Ethenzamide Synthesis [mdpi.com]

- 7. Alkylation of Ketones with 3-Bromomethyl-l, 2-Benzisothiazoles - CaltechTHESIS [thesis.caltech.edu]

- 8. A General Method for C–Alkylation of Nitroalkanes with Alkyl Halides: Nickel Photoredox Dual–Catalyzed C–Alkylation of Nitroalkanes - PMC [pmc.ncbi.nlm.nih.gov]

The Stereochemical Nuances of 5-(Bromomethyl)pyrrolidin-2-one: A Technical Guide for Drug Discovery Professionals

In the landscape of modern drug discovery, particularly within the realm of central nervous system (CNS) therapeutics, the pyrrolidinone scaffold has emerged as a privileged structure. Its prevalence in a variety of biologically active compounds underscores its importance as a versatile building block. Among its many derivatives, 5-(Bromomethyl)pyrrolidin-2-one stands out as a key chiral intermediate. The stereochemistry at the C5 position of this molecule is not a mere structural footnote; it is a critical determinant of pharmacological activity, influencing everything from target binding to metabolic stability. This in-depth technical guide provides a comprehensive exploration of the stereochemistry of 5-(Bromomethyl)pyrrolidin-2-one, offering insights into its synthesis, resolution, analysis, and profound impact on the development of next-generation therapeutics. For researchers, scientists, and drug development professionals, a thorough understanding of these stereochemical nuances is paramount for the rational design and synthesis of potent and selective drug candidates.

The Decisive Role of Chirality in Pyrrolidinone-Based Therapeutics

The fundamental principle that enantiomers of a chiral drug can exhibit markedly different pharmacological and toxicological profiles is a cornerstone of medicinal chemistry.[1] In the context of pyrrolidinone derivatives, this principle is vividly illustrated by the differential activities of their stereoisomers.[2] The three-dimensional arrangement of substituents on the pyrrolidinone ring dictates its interaction with chiral biological targets such as enzymes and receptors.[2] A seemingly minor change in the spatial orientation of a substituent can lead to a profound difference in binding affinity and, consequently, biological response.

The pyrrolidinone ring itself is not planar, but rather exists in a puckered conformation, a phenomenon known as "pseudorotation".[1][3] This conformational flexibility, influenced by the nature and stereochemistry of its substituents, allows the molecule to adopt various spatial arrangements to optimize its interaction with a biological target. The stereocenter at the 5-position of 5-(Bromomethyl)pyrrolidin-2-one plays a pivotal role in defining this conformational landscape and, therefore, its biological activity.